molecular formula C28H29N5O2 B2885056 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866844-66-8

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2885056
CAS No.: 866844-66-8
M. Wt: 467.573
InChI Key: NUSPMULUDBAVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a triazoloquinazoline core. Key attributes include:

  • Molecular weight: 467.6 g/mol
  • Topological polar surface area (TPSA): 73.6 Ų, indicating moderate polarity
  • LogP: 6.1, suggesting high lipophilicity
  • Substituents: A 3,4-diethoxyphenethyl group at position 5 and a 4-methylphenyl group at position 3 .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-4-34-24-15-12-20(18-25(24)35-5-2)16-17-29-27-22-8-6-7-9-23(22)33-28(30-27)26(31-32-33)21-13-10-19(3)11-14-21/h6-15,18H,4-5,16-17H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSPMULUDBAVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxyphenyl ethylamine and 4-methylphenyl hydrazine, which undergo cyclization and condensation reactions to form the triazoloquinazoline core. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Substituents : Benzenesulfonyl group at position 3; 4-ethoxyphenyl at position 5 .
  • Key differences : The sulfonyl group enhances electrophilicity compared to the methylphenyl group in the target compound. This may alter binding affinity in enzyme targets.
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Substituents : 3,4-Dimethylbenzenesulfonyl at position 3; 2-methoxy-5-methylphenyl at position 5 .
  • Key differences : Bulkier sulfonyl and methoxy groups may reduce membrane permeability compared to the diethoxyphenethyl chain in the target compound.
7-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-triazolo[1,5-a]quinazolin-5-amine
  • Substituents : Chlorine at position 7; trifluoromethylphenyl at position 3 .
  • Key differences : The electron-withdrawing CF₃ group and chlorine atom could enhance metabolic stability but reduce solubility.

Activity Comparison

Anticancer Activity
  • The target compound’s structural relative, 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), showed marginal activity against Renal Cancer UO-31 (growth inhibition = 81.85%) .
  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines outperformed aryl-fused triazoloquinazolines in NCI screens, suggesting fused ring systems critically influence activity .
Herbicidal and Antifungal Activity
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones demonstrated herbicidal and fungicidal effects, highlighting the role of the triazole ring in agrochemical applications . The target compound’s higher molecular weight (467.6 vs. ~300 g/mol) may limit its utility in this domain .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(Benzenesulfonyl) Analogue Thieno-Fused Triazolopyrimidine
Molecular Weight (g/mol) 467.6 496.5 ~300–350
LogP 6.1 5.8 3.5–4.2
Hydrogen Bond Acceptors 6 7 4–5
Rotatable Bonds 9 6 3–4

Key Observations :

  • Thieno-fused analogs exhibit lower molecular weights and LogP values, favoring oral bioavailability .

Biological Activity

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

  • Molecular Formula : C22H26N4O2
  • Molecular Weight : 378.48 g/mol
  • CAS Number : Not specified in the current literature.

The compound exhibits a range of biological activities primarily through the modulation of various biochemical pathways. Key mechanisms include:

  • Antiviral Activity : Research indicates that similar compounds within the triazole and quinazoline families have demonstrated antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. For instance, compounds with structural similarities have shown effectiveness against HIV and other viruses by targeting specific viral enzymes or receptors .
  • Antitumor Activity : Preliminary studies suggest that triazoloquinazolines can induce apoptosis in cancer cells. This is achieved through the activation of caspases and the modulation of signaling pathways related to cell survival .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.5Induction of apoptosis
MCF-7 (Breast Cancer)12.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Activation of caspase pathways

Case Studies

  • Case Study on Antiviral Properties :
    A study explored the antiviral activity of a structurally similar compound against HIV-1. The compound demonstrated an EC50 value of 3.98 µM with a therapeutic index exceeding 105.25, indicating a high safety margin for potential clinical applications .
  • Case Study on Anticancer Effects :
    Another investigation focused on the anticancer effects of triazoloquinazolines in vitro. The results indicated significant inhibition of growth in various cancer cell lines, with specific emphasis on breast and lung cancers. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.